Cas no 53760-21-7 (Benz[7,8]anthra[1,2-b]oxirene-2,3-diol,1a,2,3,11b-tetrahydro- (9CI))
53760-21-7 structure
Product Name:Benz[7,8]anthra[1,2-b]oxirene-2,3-diol,1a,2,3,11b-tetrahydro- (9CI)
CAS-nummer:53760-21-7
MF:C18H14O3
MW:278.301965236664
CID:372429
PubChem ID:124152
Update Time:2025-04-19
Benz[7,8]anthra[1,2-b]oxirene-2,3-diol,1a,2,3,11b-tetrahydro- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benz[7,8]anthra[1,2-b]oxirene-2,3-diol,1a,2,3,11b-tetrahydro- (9CI)
- 8,9-dihydro-8,9-dihydroxybenzanthracene 10,11-oxide
- Benz(7,8)anthra(1,2-b)oxirene-2,3-diol, 1a,2,3,11b-tetrahydro-
- 8,9-Dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene
- anti-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene
- Benz(a)anthracene, 8,9,10,11-tetrahydro-8,9-dihydroxy-10,11-epoxy-, anti-
- Benz(a)anthracene, 8,9,10,11-tetrahydro-8,9-dihydroxy-10,11-epoxy-, syn-
- syn-8,9,10,11-Tetrahydro-8,9-dihydroxy-10,11-epoxybenz(a)anthracene
- (1aR,2S,3R,11bS)-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol
- 53760-21-7
- 1a,2,3,11b-tetrahydrotetrapheno[10,11-b]oxirene-2,3-diol
- 10alpha,11alpha-Epoxy-8,9,10,11-tetrahydrobenzo[a]anthracene-8beta,9alpha-diol
- 5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol
- anti-BA-8,9-diol 10,11-oxide
- Anit-8,9-diol 10,11-oxide benz(a)anthracene
- 8,9-Detba
- DTXSID00968535
-
- Inchi: 1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H
- InChI-sleutel: QMVDCUCAPJTHNE-UHFFFAOYSA-N
- LACHT: O1C2C3C=C4C5C=CC=CC=5C=CC4=CC=3C(C(C12)O)O
Berekende eigenschappen
- Exacte massa: 278.09432
- Monoisotopische massa: 278.094
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 0
- Complexiteit: 425
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 4
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 53Ų
Experimentele eigenschappen
- Dichtheid: 1.478
- Kookpunt: 567.5°Cat760mmHg
- Vlampunt: 297°C
- Brekindex: 1.814
- PSA: 52.99
Benz[7,8]anthra[1,2-b]oxirene-2,3-diol,1a,2,3,11b-tetrahydro- (9CI) Gerelateerde literatuur
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
53760-21-7 (Benz[7,8]anthra[1,2-b]oxirene-2,3-diol,1a,2,3,11b-tetrahydro- (9CI)) Gerelateerde producten
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Aanbevolen leveranciers
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Shanghai Bent Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
烟台朗裕新材料科技有限公司
Goudlid
CN Leverancier
Reagentie